Terbinafine

Description

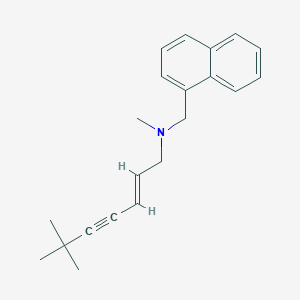

Structure

3D Structure

Properties

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXUEMWDBAQBQ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023640 | |

| Record name | Terbinafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.63%, 7.38e-04 g/L | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91161-71-6 | |

| Record name | Terbinafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91161-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091161716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RIW8S0XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 198 °C | |

| Record name | Terbinafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terbinafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terbinafine mechanism of action on squalene epoxidase

An In-Depth Technical Guide to the Mechanism of Action of Terbinafine on Squalene Epoxidase

Introduction: Targeting a Fungal Achilles' Heel

In the landscape of antifungal drug development, the ergosterol biosynthesis pathway represents a cornerstone of therapeutic strategy.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for maintaining the integrity, fluidity, and function of the fungal cell membrane.[2][3] Its exclusive presence in fungi makes the enzymatic machinery responsible for its production an ideal target for selective antifungal agents, minimizing off-target effects in the host.[1]

While many antifungal agents, such as the azoles, target late-stage enzymes in this pathway, the allylamine class of drugs, exemplified by this compound, exploits a much earlier checkpoint: the enzyme squalene epoxidase (SE), also known as squalene monooxygenase.[2][4] This FAD-dependent enzyme catalyzes the stereospecific conversion of squalene to 2,3(S)-oxidosqualene, the first oxygenation step in sterol biosynthesis and a critical rate-limiting reaction.[5] this compound's potent and specific inhibition of fungal SE triggers a cascade of events that culminates in fungal cell death, making it a highly effective fungicidal agent against a broad spectrum of pathogenic fungi, particularly dermatophytes.[6][7]

This guide provides a detailed examination of the molecular interactions between this compound and squalene epoxidase, the biochemical consequences of this inhibition, and the experimental methodologies used to characterize this mechanism.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, broadly conserved across fungal species.[1][8] The pathway begins with the mevalonate pathway, which produces the precursor farnesyl diphosphate (FPP). The enzyme Erg9p then catalyzes the condensation of two FPP molecules to form squalene.[1] This is where squalene epoxidase (encoded by the ERG1 gene) performs its crucial function, epoxidizing squalene to 2,3-oxidosqualene, which is then cyclized to form lanosterol, the first sterol intermediate.[4] Subsequent enzymatic modifications lead to the final product, ergosterol.

The central role of this pathway makes it a validated target for antifungal therapy.[9] By disrupting this process, antifungal drugs compromise the structural and functional integrity of the fungal cell membrane.[10]

Caption: The fungal ergosterol biosynthesis pathway, highlighting the inhibition of squalene epoxidase by this compound.

Molecular Mechanism of Squalene Epoxidase Inhibition

This compound's efficacy stems from its highly specific and potent inhibition of fungal squalene epoxidase. This interaction is characterized by several key features that distinguish its action on fungal versus mammalian enzymes.

Non-Competitive Inhibition: An Allosteric Approach

A crucial aspect of this compound's mechanism is its non-competitive mode of inhibition with respect to the substrate, squalene, in fungal enzymes.[6][11][12] Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[13] This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.[5][13]

Molecular docking and dynamics simulations have provided significant insights into this interaction.[5][14] The lipophilic moiety of this compound, particularly its tert-butyl group, inserts itself vertically into a hydrophobic binding pocket within the SE catalytic domain.[5][14] This binding induces conformational changes in the enzyme, which in turn prevent the natural substrate, squalene, from binding effectively to the active site.[5] This allosteric mechanism explains the non-competitive nature of the inhibition. Strong attractive interactions, including hydrogen bonding between the amine nitrogen of this compound and the hydroxyl group of Tyr90 in the enzyme, further stabilize this binding.[5]

In stark contrast, the inhibition of mammalian (e.g., rat liver) squalene epoxidase by this compound is competitive with squalene, and occurs only at much higher concentrations.[15] This differential mode of inhibition is the foundation of this compound's selective toxicity.

Caption: Non-competitive inhibition of squalene epoxidase by this compound, leading to dual cellular consequences.

High Selectivity and Potency

The structural differences between fungal and mammalian squalene epoxidase enzymes result in a remarkable selectivity for this compound. This is quantitatively demonstrated by the vast difference in their inhibition constants (Ki).

| Enzyme Source | Inhibition Type | Ki (Inhibition Constant) | IC50 (50% Inhibitory Conc.) | Reference(s) |

| Candida albicans SE | Non-competitive | 30 nM | - | [6][15] |

| Trichophyton rubrum SE | Non-competitive | - | 15.8 nM | [11][12] |

| Rat Liver SE | Competitive | 77 µM (77,000 nM) | - | [6][15] |

| Table 1: Comparative kinetics of this compound inhibition on fungal vs. mammalian squalene epoxidase (SE). The significantly lower Ki and IC50 values for fungal enzymes highlight the drug's high potency and selectivity. |

This >2500-fold difference in inhibitory concentration ensures that at therapeutic doses, this compound effectively shuts down the fungal ergosterol pathway with minimal impact on host cholesterol biosynthesis.[7][15] Furthermore, squalene epoxidase is not a cytochrome P450-type enzyme, which means this compound avoids the potential for drug-drug interactions associated with inhibitors of that enzyme class.[6][15]

The Dual Consequences of Inhibition: A Fungicidal Cocktail

The inhibition of squalene epoxidase by this compound has a two-pronged effect on the fungal cell, a combination that proves to be lethal.[7][16]

-

Ergosterol Depletion (Fungistatic Effect): The primary and most direct consequence is the halt in ergosterol production.[2][4] Without a sufficient supply of new ergosterol to incorporate into its membranes, the fungus cannot maintain membrane integrity, regulate permeability, or support the function of membrane-bound proteins.[10] This leads to an arrest of cell growth, a fungistatic effect.[7][17]

-

Squalene Accumulation (Fungicidal Effect): Simultaneously, the enzymatic block causes the substrate, squalene, to accumulate to toxic levels within the cell.[2][4] This highly lipophilic molecule is deposited in lipid droplets and also partitions into cellular membranes.[18] The buildup of intracellular squalene is believed to be the primary fungicidal mechanism.[7][15][19] High concentrations of squalene are directly toxic, interfering with membrane function, disrupting the phospholipid bilayer, and impairing cell wall synthesis, ultimately leading to cell lysis and death.

The fungicidal action is closely correlated with the development of these high intracellular squalene concentrations.[6][19] While ergosterol depletion alone can inhibit growth (as seen in Candida albicans), the toxic accumulation of squalene is what makes this compound a potent fungicidal agent, particularly against dermatophytes.[6][15]

Mechanisms of this compound Resistance

The emergence of drug resistance is a significant challenge in antifungal therapy. For this compound, resistance is primarily associated with specific point mutations in the squalene epoxidase (ERG1 or SQLE) gene.[20][21] These mutations lead to single amino acid substitutions in the enzyme, reducing its affinity for this compound without critically compromising its catalytic function.

Studies on clinical isolates of Trichophyton species have identified several key amino acid positions where substitutions confer resistance.[20][22] These "hot spots" are clustered around the putative this compound binding pocket.[23][24]

Common Amino Acid Substitutions Conferring this compound Resistance:

-

Leu393 (e.g., L393F, L393S)[23]

Molecular modeling shows that these residues line the hydrophobic pocket where this compound binds.[25] A substitution can sterically hinder the drug's entry or disrupt the stabilizing interactions, leading to unstable docking and a significant increase in the minimum inhibitory concentration (MIC) required to affect the fungus.[25] Understanding these mutations is critical for the surveillance of resistance and the development of next-generation SE inhibitors.

Experimental Protocols for Characterizing this compound's Action

Validating and quantifying the inhibition of squalene epoxidase requires robust biochemical assays. The following protocol outlines a standard method for determining the inhibitory activity of compounds like this compound on SE from a fungal source.

Protocol: In Vitro Squalene Epoxidase Inhibition Assay

This protocol is designed to measure SE activity by quantifying the conversion of a squalene substrate to 2,3-oxidosqualene in a microsomal fraction isolated from fungal cells.

1. Preparation of Fungal Microsomes (Enzyme Source): a. Culture the fungal species of interest (e.g., Trichophyton rubrum, Saccharomyces cerevisiae) in an appropriate liquid medium to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA). c. Disrupt the cells mechanically (e.g., using glass beads, French press, or enzymatic digestion of the cell wall followed by osmotic lysis). d. Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction. e. Resuspend the microsomal pellet in a storage buffer containing cryoprotectants (e.g., glycerol) and determine the total protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.

2. Squalene Epoxidase Activity Assay: a. Reaction Mixture: Prepare a reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.4). The assay requires specific cofactors: FAD and a reducing agent, typically NADPH or an NADPH-generating system (e.g., glucose-6-phosphate and G6P dehydrogenase).[12][26] b. Substrate: Use radiolabeled [³H]-squalene or a fluorescent squalene analog. The substrate is typically dissolved in a detergent like Tween 80 to ensure solubility in the aqueous buffer. c. Inhibitor Preparation: Prepare serial dilutions of this compound (or test compound) in a suitable solvent (e.g., DMSO). d. Assay Procedure: i. In a microcentrifuge tube, combine the reaction buffer, cofactors, and a specific concentration of this compound. Add the microsomal enzyme preparation. ii. Pre-incubate the mixture for 5-10 minutes at the optimal temperature (e.g., 30-37°C) to allow the inhibitor to bind to the enzyme. iii. Initiate the reaction by adding the squalene substrate. iv. Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear. v. Stop the reaction by adding a quench solution (e.g., methanolic KOH).

3. Product Extraction and Quantification: a. Saponify the reaction mixture by heating to hydrolyze lipids. b. Extract the non-saponifiable lipids (containing squalene and 2,3-oxidosqualene) with an organic solvent (e.g., hexane or petroleum ether). c. Separate the substrate (squalene) from the product (2,3-oxidosqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d. Quantify the amount of product formed. If using a radiolabeled substrate, scrape the corresponding spots from the TLC plate and measure radioactivity via liquid scintillation counting.

4. Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Experimental workflow for an in vitro squalene epoxidase inhibition assay.

Conclusion

The mechanism of action of this compound is a paradigm of targeted drug design. By specifically inhibiting fungal squalene epoxidase in a non-competitive manner, it triggers a dual-action fungicidal effect: growth arrest from ergosterol depletion and cell death from toxic squalene accumulation. Its remarkable selectivity for the fungal enzyme over its mammalian homolog underpins its excellent safety profile.[15] For researchers and drug development professionals, understanding this intricate mechanism at the molecular level—from allosteric binding and conformational changes to the genetic basis of resistance—is essential for optimizing current therapies and designing the next generation of antifungal agents that can overcome emerging resistance challenges.

References

-

Ryder, N. S. (1992). This compound: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7. [Link]

-

Ryder, N. S. (1992). This compound: mode of action and properties of the squalene epoxidase inhibition. PubMed. [Link]

-

Gale, L. R., & Nielsen, J. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

-

Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by this compound. PubMed. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of this compound? Dr.Oracle. [Link]

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications. [Link]

-

Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. [Link]

-

Tóth, Z., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

-

Alcazar-Fuoli, L., et al. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. [Link]

-

Dismukes, D. I. (2023). This compound. Oxford Academic. [Link]

-

Creative Biolabs. Ergosterol Biosynthesis. Creative Biolabs. [Link]

-

Nowosielski, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by this compound. ResearchGate. [Link]

-

Yamada, T., et al. (2017). This compound Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene. Antimicrobial Agents and Chemotherapy. [Link]

-

Das, S., et al. (2024). New Sources of Resistance to this compound Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. PubMed. [Link]

-

Puspitasari, F., et al. (2022). Prevalence of Squalene Epoxidase Mutation in this compound Resistance: A Systematic Review. ResearchGate. [Link]

-

Yamada, T., et al. (2017). This compound Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene. Scilit. [Link]

-

Brown, A. J., & Sharpe, L. J. (2019). The shape of human squalene epoxidase expands the arsenal against cancer. Nature Communications. [Link]

-

Saunte, D. M., et al. (2019). Emerging this compound Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection. Antimicrobial Agents and Chemotherapy. [Link]

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. PubMed. [Link]

-

Brown, A. J., & Sharpe, L. J. (2019). The shape of human squalene epoxidase expands the arsenal against cancer. ResearchGate. [Link]

-

Taylor & Francis Online. Squalene epoxidase – Knowledge and References. Taylor & Francis Online. [Link]

-

Favre, B., et al. (1999). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents. Antimicrobial Agents and Chemotherapy. [Link]

-

MedEx. Xfin | 1% | Cream. Square Pharmaceuticals PLC. [Link]

-

ResearchGate. (2021). Binding model of this compound to squalene epoxidase. ResearchGate. [Link]

-

Wikipedia. Squalene monooxygenase. Wikipedia. [Link]

-

Favre, B., et al. (1999). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents. PubMed Central. [Link]

-

Gnamusch, E., et al. (1992). Effect of squalene on the structure and function of fungal membranes. ResearchGate. [Link]

-

Leber, R., et al. (2003). Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying this compound-Sensitive Variants. Antimicrobial Agents and Chemotherapy. [Link]

-

STERIS PHARMA. Blog. STERIS PHARMA. [Link]

-

Viera, M., & Aeddula, N. R. (2023). This compound. StatPearls - NCBI Bookshelf. [Link]

-

Ryder, N. S. (1992). This compound: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology. [Link]

-

Abdelhameed, E. A., et al. (2025). Mechanistic Insights into Polyphenols-mediated Squalene Epoxidase Inhibition: Computational Models and Experimental Validation for Targeting Cholesterol Biosynthesis. ResearchGate. [Link]

-

M'Baya, B., et al. (1989). In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. PubMed. [Link]

-

Abdelhameed, E. A., et al. (2025). Mechanistic Insights into Polyphenols-mediated Squalene Epoxidase Inhibition: Computational Models and Experimental Validation for Targeting Cholesterol Biosynthesis. PubMed. [Link]

-

R Discovery. (2025). Terpenoid-Based Inhibition of SQLE: Mechanistic Computational and Experimental Insights into Targeting Cholesterol Biosynthesis. R Discovery. [Link]

-

Barnette, N. K., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine this compound Metabolic Clearance and Bioactivation. PubMed Central. [Link]

-

Hartmann, M. A., et al. (2000). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. PubMed Central. [Link]

-

Abdel-Azzim, S. A., et al. (2015). Variation in the inhibitory potency of this compound among genetic variants of CYP2D6. ResearchGate. [Link]

-

Long, M. T., et al. (1988). Location of squalene accumulation and physiological effects of ergosterol depletion in naftifine-grown yeast. ResearchGate. [Link]

-

Nakashima, Y., et al. (2023). Accumulation of squalene in filamentous fungi Trichoderma virens PS1-7 in the presence of butenafine hydrochloride, squalene epoxidase inhibitor: biosynthesis of 13C-enriched squalene. PubMed. [Link]

-

Sorger, D., et al. (2012). Accumulation of squalene is associated with the clustering of lipid droplets. PubMed. [Link]

-

Wikipedia. Non-competitive inhibition. Wikipedia. [Link]

Sources

- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Detailed mechanism of squalene epoxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. droracle.ai [droracle.ai]

- 8. davidmoore.org.uk [davidmoore.org.uk]

- 9. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Accumulation of squalene is associated with the clustering of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. Emerging this compound Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. New Sources of Resistance to this compound Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ergosterol Biosynthesis Pathway Inhibition by Terbinafine

Abstract

Ergosterol is an indispensable sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its unique presence in fungi makes the ergosterol biosynthesis pathway a prime target for antifungal therapies.[1][2] Terbinafine, a synthetic allylamine antifungal agent, exhibits potent fungicidal activity by specifically inhibiting squalene epoxidase, a key enzyme in this pathway.[3][4] This guide provides a comprehensive technical overview of the mechanism of this compound action, the biochemical consequences of squalene epoxidase inhibition, and detailed methodologies for studying these effects. This document is intended for researchers, scientists, and drug development professionals in the fields of mycology, infectious diseases, and pharmacology.

The Ergosterol Biosynthesis Pathway: A Cornerstone of Fungal Viability

The synthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[5][6] It can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the conversion of squalene to ergosterol.[7][8]

-

Mevalonate Pathway: This initial stage, common to all eukaryotes, converts acetyl-CoA to farnesyl pyrophosphate (FPP).[8]

-

Squalene Synthesis: Two molecules of FPP are condensed to form squalene, a linear hydrocarbon, by the enzyme squalene synthase (Erg9).[6]

-

Conversion to Ergosterol: This final stage involves a series of enzymatic reactions, including cyclization, demethylation, and desaturation, to convert squalene into the final product, ergosterol.[5][7]

Ergosterol's role extends beyond a simple structural component. It is vital for fungal growth, stress adaptation, and the regulation of membrane-bound enzymes.[7][9] Its absence or depletion leads to severe cellular dysfunction and, in many cases, cell death.[1][7] This makes the ergosterol biosynthesis pathway an attractive and well-validated target for antifungal drug development.[1][10]

Caption: Simplified Ergosterol Biosynthesis Pathway and the Point of this compound Inhibition.

This compound's Mechanism of Action: Specific Inhibition of Squalene Epoxidase

This compound is a member of the allylamine class of antifungals and exerts its effect by specifically inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase), encoded by the ERG1 gene.[4][11] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in the ergosterol biosynthesis pathway and a rate-limiting step.[8][12]

This compound acts as a potent, non-competitive inhibitor of fungal squalene epoxidase.[3][13] Molecular modeling and structural studies suggest that this compound's lipophilic portion binds within a hydrophobic pocket of the enzyme, inducing conformational changes that prevent the natural substrate, squalene, from accessing the active site.[14][15] This non-competitive inhibition is a key feature, distinguishing it from competitive inhibitors.[3]

A critical aspect of this compound's clinical utility is its high selectivity for the fungal enzyme over its human counterpart.[3][13] While it potently inhibits fungal squalene epoxidase (with a Ki in the nanomolar range for Candida species), significantly higher concentrations are required to inhibit human squalene epoxidase (Ki in the micromolar range).[3][13] This selectivity minimizes off-target effects and contributes to its favorable safety profile.[3][16]

Biochemical Consequences of Squalene Epoxidase Inhibition

The inhibition of squalene epoxidase by this compound has a dual and detrimental effect on the fungal cell:

-

Depletion of Ergosterol: By blocking a crucial step in its synthesis, this compound leads to a deficiency of ergosterol in the fungal cell membrane.[3][4] This compromises membrane integrity, fluidity, and the function of membrane-bound proteins, ultimately having a fungistatic effect.[4][7]

-

Accumulation of Squalene: The blockage of the pathway causes the precursor, squalene, to accumulate to toxic levels within the cell.[3][4] This intracellular accumulation of squalene is believed to be the primary mechanism behind this compound's fungicidal action.[4][13] The highly lipophilic squalene is thought to interfere with membrane function and cell wall synthesis, leading to cell death.[3][17]

This dual mechanism of action, combining a fungistatic effect from ergosterol depletion with a fungicidal effect from squalene accumulation, makes this compound a highly effective antifungal agent against a broad spectrum of pathogenic fungi, particularly dermatophytes.[4][11]

Caption: Dual Mechanism of this compound's Antifungal Action.

Experimental Methodologies for Studying this compound's Effects

A variety of experimental techniques are employed to investigate the mechanism and efficacy of this compound.

Antifungal Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of this compound is fundamental to assessing its antifungal activity.

Table 1: Comparison of Antifungal Susceptibility Testing Methods

| Method | Principle | Advantages | Disadvantages |

| Broth Microdilution | Serial dilutions of this compound in liquid media are inoculated with a standardized fungal suspension. MIC is the lowest concentration with significant growth inhibition.[18][19] | Quantitative, standardized protocols available (e.g., CLSI).[18][19] | Can be labor-intensive, endpoint determination can be subjective.[19] |

| Agar Dilution | This compound is incorporated into agar at various concentrations. Fungal inocula are spotted onto the plates. MIC is the lowest concentration preventing growth.[20] | Can test multiple isolates simultaneously.[20] | Less standardized than broth microdilution. |

| Disk Diffusion | A paper disk impregnated with this compound is placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition is measured. | Simple, cost-effective for screening. | Qualitative or semi-quantitative, less precise than dilution methods. |

Detailed Protocol: Broth Microdilution for this compound MIC Determination (Adapted from CLSI M27/M38 guidelines)

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Prepare Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate.[18]

-

Prepare Fungal Inoculum: Grow the fungal isolate on appropriate agar medium. Prepare a suspension of conidia or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration.

-

Inoculate Microtiter Plate: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

-

Read MIC: The MIC is determined as the lowest concentration of this compound that causes a significant (typically ≥50% or ≥80% for dermatophytes) inhibition of growth compared to the drug-free control.[19]

Quantification of Ergosterol and Squalene

Directly measuring the cellular levels of ergosterol and squalene provides definitive evidence of this compound's mechanism of action.

Table 2: Methods for Ergosterol and Squalene Quantification

| Method | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Lipids are extracted from fungal cells, and ergosterol and squalene are separated and quantified based on their retention times and UV absorbance.[21][22] | Highly sensitive and specific, can quantify both compounds simultaneously. | Requires specialized equipment and expertise. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Lipids are extracted and often derivatized before being separated by GC and identified by their mass spectra. | Very high sensitivity and specificity, provides structural confirmation. | Can be more complex and time-consuming than HPLC. |

| Spectrophotometry | Ergosterol has a characteristic UV absorbance spectrum. Total sterols are extracted, and the absorbance at specific wavelengths is used to estimate ergosterol content.[23] | Simpler and more accessible than chromatography.[23] | Less specific, can be interfered with by other sterols.[23] |

Detailed Protocol: Ergosterol and Squalene Extraction and Quantification by HPLC

-

Fungal Culture and Treatment: Grow the fungal isolate in liquid culture to the mid-logarithmic phase. Treat the culture with a sublethal concentration of this compound for a defined period. Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in methanol.[21][24] Heat the mixture (e.g., at 80°C for 30 minutes) to break open the cells and hydrolyze lipids.[24]

-

Lipid Extraction: After cooling, add water and a non-polar solvent (e.g., n-heptane or a chloroform:methanol mixture).[21][23] Vortex vigorously to extract the non-saponifiable lipids (including ergosterol and squalene) into the organic phase.

-

Phase Separation: Centrifuge to separate the aqueous and organic layers. Carefully collect the organic (upper) layer.

-

Sample Preparation: Evaporate the solvent from the organic extract under a stream of nitrogen. Reconstitute the dried lipid extract in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use an appropriate mobile phase (e.g., methanol or acetonitrile) for isocratic or gradient elution. Detect ergosterol and squalene using a UV detector at their respective absorbance maxima (e.g., ~282 nm for ergosterol).

-

Quantification: Calculate the concentrations of ergosterol and squalene in the samples by comparing their peak areas to those of known standards run under the same conditions.[22]

Caption: Workflow for Quantification of Ergosterol and Squalene by HPLC.

Molecular Basis of this compound Resistance

The emergence of this compound resistance is a growing clinical concern.[25] The primary mechanism of acquired resistance involves point mutations in the ERG1 gene, which codes for squalene epoxidase.[26][27] These mutations lead to amino acid substitutions in the enzyme, altering its structure and reducing its affinity for this compound.[26][28] Studies in Saccharomyces cerevisiae and clinical isolates of dermatophytes have identified specific amino acid changes that confer resistance.[26][27] These mutations often cluster in regions of the protein thought to be critical for this compound binding.[26][28]

Conclusion

This compound's targeted inhibition of squalene epoxidase represents a highly successful strategy in antifungal drug design. Its dual mechanism, leading to both ergosterol depletion and toxic squalene accumulation, results in potent fungicidal activity.[3][4] A thorough understanding of this mechanism, supported by robust experimental methodologies, is crucial for the continued development of novel antifungal agents and for monitoring and combating the emergence of resistance. The techniques outlined in this guide provide a framework for researchers to investigate the intricate interplay between this compound and the fungal ergosterol biosynthesis pathway.

References

-

Ryder, N. S. (1992). This compound: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(Suppl 39), 2-7. [Link][3][13][17]

-

Dr. Oracle. (2024). What is the mechanism of action (MOA) of this compound?. Dr. Oracle. [Link][4]

-

He, X., et al. (2019). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. Frontiers in Microbiology, 10, 1245. [Link][7]

-

Nowosielski, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by this compound. Journal of Chemical Information and Modeling, 51(10), 2609-2617. [Link][14]

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications, 10(1), 87. [Link][15][29][30]

-

Gupta, A. K., & Cooper, E. A. (2008). This compound. In StatPearls. StatPearls Publishing. [Link][11]

-

Ryder, N. S. (1992). This compound: mode of action and properties of the squalene epoxidase inhibition. PubMed. [Link][13]

-

Rodrigues, M. L. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01536-18. [Link][10]

-

Leber, R., et al. (2003). Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae. Antimicrobial Agents and Chemotherapy, 47(12), 3890-3896. [Link][26]

-

Giera, M., & Vrieling, E. (2021). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 7(6), 447. [Link][9]

-

Brown, A. J., & Sharpe, J. A. (2019). The shape of human squalene epoxidase expands the arsenal against cancer. Nature Communications, 10(1), 86. [Link][31]

-

Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap Synapse. [Link][32]

-

Green, S. J., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4), 000530. [Link][21]

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature Communications, 10(1), 87. [Link][29]

-

Green, S. J., et al. (2023). Ergosterol extraction: a comparison of methodologies. Microbiology Society. [Link][24]

-

Leber, R., et al. (2003). Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae. ResearchGate. [Link][27]

-

Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 78(5), 532-538. [Link][5]

-

Lee, S. J., et al. (2023). The Effect of this compound and Its Ionic Salts on Certain Fungal Plant Pathogens. International Journal of Molecular Sciences, 24(12), 10077. [Link][16]

-

DermNet. (2023). Antifungal Drug Resistance: Background, Species, Outlook. DermNet. [Link][25]

-

Arthington-Skaggs, B. A., et al. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2253-2257. [Link][23]

-

Wikipedia. (2024). Squalene monooxygenase. In Wikipedia. [Link][12]

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. PubMed. [Link][30]

-

Brown, A. J., & Sharpe, J. A. (2019). The shape of human squalene epoxidase expands the arsenal against cancer. ResearchGate. [Link][33]

-

Davis, M. W., & Lamar, R. T. (1992). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 24(3), 189-198. [Link][34]

-

Leber, R., et al. (2003). Molecular mechanism of this compound resistance in Saccharomyces cerevisiae. PubMed. [Link][28]

-

Singh, P., & Prasad, R. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(6), 643. [Link][6]

-

Al-Yasiri, M. H., et al. (2021). New Sources of Resistance to this compound Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. Mycoses, 64(10), 1205-1215. [Link][35]

-

Romero-Aguilar, K., et al. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Genes, 11(7), 803. [Link][8]

-

Hartmann, M. A., et al. (1997). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Plant Physiology, 113(4), 1137-1146. [Link][36]

-

Singh, P., & Prasad, R. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(6), 643. [Link][37]

-

Aigner, M., et al. (2023). Development of an agar-based screening method for this compound, itraconazole, and amorolfine susceptibility testing of Trichophyton spp. Journal of Clinical Microbiology, 61(12), e0094923. [Link][20]

-

de Almeida, J. G., et al. (2018). Susceptibility testing of this compound alone and in combination with amphotericin B, itraconazole, or voriconazole against conidia and hyphae of dematiaceous molds. Medical Mycology, 56(8), 999-1002. [Link][38]

-

Rizzo, J., et al. (2021). Ergosterol distribution controls surface structure formation and fungal pathogenicity. mBio, 12(3), e00877-21. [Link][39]

-

Barchiesi, F., et al. (1997). In vitro activities of this compound in combination with fluconazole and itraconazole against isolates of Candida albicans with reduced susceptibility to azoles. Antimicrobial Agents and Chemotherapy, 41(8), 1809-1811. [Link][18]

-

Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 16. [Link][40]

-

Ryder, N. S. (1992). This compound: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(S39), 2-7. [Link][17]

-

Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 16. [Link][41]

-

Zhang, J., et al. (2010). Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. PLoS Pathogens, 6(6), e1000939. [Link][42]

-

Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx224. [Link][19]

-

Ginter, G., & Lind, C. (1998). Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 10(2), S159. [Link][43]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ergosterol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 13. This compound: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Effect of this compound and Its Ionic Salts on Certain Fungal Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.asm.org [journals.asm.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Development of an agar-based screening method for this compound, itraconazole, and amorolfine susceptibility testing of Trichophyton spp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 23. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbiologyresearch.org [microbiologyresearch.org]

- 25. dermnetnz.org [dermnetnz.org]

- 26. Molecular Mechanism of this compound Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Molecular mechanism of this compound resistance in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. d-nb.info [d-nb.info]

- 32. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Susceptibility testing of this compound alone and in combination with amphotericin B, itraconazole, or voriconazole against conidia and hyphae of dematiaceous molds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 41. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 43. reviberoammicol.com [reviberoammicol.com]

Squalene Epoxidase: A Strategic Target for the Antifungal Agent Terbinafine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of squalene epoxidase as a pivotal target for the allylamine antifungal agent, terbinafine. We will delve into the critical role of squalene epoxidase within the fungal ergosterol biosynthesis pathway, elucidating the mechanism of its inhibition by this compound and the molecular basis for the drug's selective toxicity. This guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a deep mechanistic understanding but also practical, field-proven experimental protocols. The content is structured to foster a thorough comprehension of the topic, from the fundamental biochemistry to the practicalities of in vitro assessment and the clinical realities of emerging resistance.

Introduction: The Imperative for Selective Antifungal Therapies

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant and growing global health challenge. A key limitation in the development of effective antifungal therapies is the eukaryotic nature of fungal cells, which share many structural and metabolic similarities with their human hosts. This shared biology creates a narrow therapeutic window, where the potential for host toxicity is a major concern. Consequently, the identification and exploitation of biochemical pathways and enzymes that are unique to or significantly divergent in fungi are paramount for the development of safe and effective antifungal agents.[1][2]

The ergosterol biosynthesis pathway represents a cornerstone of modern antifungal drug development. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[3][4] Disrupting the synthesis of this vital component leads to impaired fungal growth and, in many cases, cell death.[3] Squalene epoxidase, a key enzyme in this pathway, has emerged as a highly successful target for the allylamine class of antifungals, exemplified by this compound.[5][6] This guide will provide an in-depth examination of this crucial drug-target interaction.

The Fungal Ergosterol Biosynthesis Pathway: A Prime Target

The synthesis of ergosterol is a complex, multi-step process that begins with the mevalonate pathway, culminating in the production of farnesyl diphosphate (FPP).[1] Two molecules of FPP are then condensed to form squalene, a linear hydrocarbon.[1] The subsequent steps, leading to the formation of the mature ergosterol molecule, are unique to fungi and represent a rich source of targets for antifungal drugs.

Squalene epoxidase (EC 1.14.99.7) catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene (squalene epoxide).[7] This reaction is a critical rate-limiting step in the pathway and is essential for the viability of most fungi.[8][9] The central role of squalene epoxidase makes it an attractive target for therapeutic intervention.

Figure 1: Simplified overview of the fungal ergosterol biosynthesis pathway highlighting the role of squalene epoxidase and the inhibitory action of this compound.

This compound: Mechanism of Action and Selective Toxicity

This compound is a synthetic allylamine antifungal agent that exhibits potent and specific inhibitory activity against fungal squalene epoxidase.[10][11] Its mechanism of action is twofold, leading to a fungicidal effect in many pathogenic fungi, particularly dermatophytes.[12][10]

Firstly, the inhibition of squalene epoxidase leads to a depletion of ergosterol in the fungal cell membrane.[4] This deficiency compromises membrane integrity and fluidity, disrupting essential cellular processes such as nutrient transport and cell signaling, ultimately leading to a fungistatic effect.[3][11]

Secondly, and perhaps more critically for its fungicidal activity, the blockage of the ergosterol pathway at the level of squalene epoxidase results in the intracellular accumulation of squalene.[12][13] High concentrations of this lipophilic precursor are toxic to the fungal cell, leading to the formation of lipid droplets, disruption of cellular homeostasis, and ultimately, cell death.[13][14]

The remarkable success of this compound as a therapeutic agent lies in its selective toxicity towards fungi. While mammals also possess a squalene epoxidase enzyme for cholesterol biosynthesis, the fungal enzyme is significantly more sensitive to inhibition by this compound.[10] this compound acts as a non-competitive inhibitor of fungal squalene epoxidase, with reported Ki values in the nanomolar range for some species.[10][15] In contrast, its inhibition of mammalian squalene epoxidase is competitive and occurs at much higher concentrations (micromolar range).[10] This significant difference in affinity allows for effective targeting of the fungal pathogen with minimal impact on host cholesterol synthesis.[5] The structural differences between the fungal and human enzymes, particularly in the inhibitor binding pocket, are thought to be responsible for this selectivity.[16][17]

Figure 2: Conceptual diagram illustrating the non-competitive inhibition of squalene epoxidase by this compound.

Mechanisms of this compound Resistance

The emergence of antifungal resistance is a growing concern in clinical practice. While historically rare, resistance to this compound, particularly in dermatophytes such as Trichophyton rubrum and Trichophyton indotineae, is increasingly being reported.[18][19] Understanding the molecular basis of this resistance is crucial for the development of effective treatment strategies and novel antifungal agents.

The primary mechanism of this compound resistance involves mutations in the ERG1 gene, which encodes squalene epoxidase.[20][21] These mutations typically result in amino acid substitutions within or near the this compound binding site, reducing the drug's affinity for the enzyme without significantly compromising its catalytic activity.[22][23][24] This allows the fungus to continue producing ergosterol even in the presence of the drug.

Other potential, though less common, mechanisms of this compound resistance include:

-

Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[18][20]

-

Alterations in the sterol biosynthesis pathway: Changes in the regulation of the ergosterol pathway may compensate for the effects of squalene epoxidase inhibition.

-

Biofilm formation: Fungi growing within a biofilm matrix can exhibit increased resistance to antifungal agents due to reduced drug penetration and altered cellular physiology.

Experimental Protocols for Researchers

This section provides detailed, step-by-step methodologies for key experiments relevant to the study of squalene epoxidase and the antifungal activity of this compound. These protocols are intended to serve as a practical guide for researchers in the field.

Fungal Strain and Culture Conditions

For studies involving dermatophytes such as Trichophyton rubrum, strains can be cultured on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days to allow for sufficient growth and sporulation. For yeast species like Candida albicans, growth in Sabouraud Dextrose Broth (SDB) or on SDA at 35-37°C for 24-48 hours is typically sufficient.

Preparation of Fungal Microsomes for Squalene Epoxidase Activity Assay

This protocol is adapted from Favre and Ryder (1996) for the isolation of microsomes from Trichophyton rubrum.

Materials:

-

Fungal mycelia

-

Grinding buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

-

Glass beads (0.45-0.55 mm diameter)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Harvest fungal mycelia by filtration and wash with sterile distilled water.

-

Resuspend the mycelia in ice-cold grinding buffer.

-

Disrupt the cells by vigorous vortexing with glass beads for several short bursts, with cooling on ice in between.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., grinding buffer with 20% glycerol).

-

Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.

-

Store the microsomal fraction at -80°C until use.

In Vitro Squalene Epoxidase Activity Assay

This assay measures the conversion of radiolabeled squalene to squalene epoxide.

Materials:

-

Fungal microsomal preparation

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

NADPH or NADH

-

FAD

-

[³H]-squalene (radiolabeled substrate)

-

This compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH or NADH, and FAD.

-

Add the fungal microsomal preparation to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate the reaction by adding [³H]-squalene.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids and separate the squalene and squalene epoxide using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled squalene and squalene epoxide by scintillation counting.

-

Calculate the enzyme activity and the IC50 value for this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2 Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.[8][13]

Materials:

-

Fungal inoculum (standardized to a specific concentration, e.g., 0.5 McFarland)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium.

-

Add the diluted inoculum to each well of the microtiter plate, including a drug-free growth control well.

-

Incubate the plates at the appropriate temperature and duration for the specific fungus being tested.

-

Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% or 100% inhibition compared to the growth control), either visually or by spectrophotometric reading.[13]

Quantification of Ergosterol and Squalene by HPLC

This method allows for the direct measurement of the biochemical consequences of this compound treatment in fungal cells.[1][4][11]

Materials:

-

Fungal cells (treated with this compound and untreated controls)

-

Saponification solution (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., n-hexane or pentane)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol:acetonitrile mixture)

-

Ergosterol and squalene standards

Procedure:

-

Harvest and lyophilize fungal cells.

-

Perform alkaline saponification of the cell pellets to release sterols and squalene.

-

Extract the non-saponifiable lipids with an organic solvent.

-

Evaporate the solvent and redissolve the lipid extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate ergosterol and squalene using a C18 column and an appropriate mobile phase.

-

Detect and quantify ergosterol and squalene by UV absorbance (ergosterol typically at 282 nm, squalene at a lower wavelength or by mass spectrometry).

-

Compare the levels of ergosterol and squalene in this compound-treated and untreated cells.

Data Presentation: Comparative Inhibitory Activity of this compound

The following table summarizes the in vitro activity of this compound against various fungal species, expressed as Minimum Inhibitory Concentration (MIC) ranges and IC50 values for squalene epoxidase inhibition.

| Fungal Species | This compound MIC Range (µg/mL) | Squalene Epoxidase IC50 (nM) | Reference(s) |

| Trichophyton rubrum | ≤0.03 - 0.25 | 15.8 | [15][23] |

| Candida albicans | 1 - 4 | ~30 | [10] |

| Aspergillus fumigatus | 0.03 - 1 | N/A | |

| Cryptococcus neoformans | 0.06 - 0.25 | N/A |

Note: MIC values can vary depending on the specific strain and testing methodology. IC50 values are for the isolated enzyme.

Conclusion and Future Perspectives

Squalene epoxidase remains a highly validated and clinically successful target for antifungal drug therapy. The selective and potent inhibition of this enzyme by this compound has provided a valuable therapeutic option, particularly for the treatment of dermatophytoses. A thorough understanding of the ergosterol biosynthesis pathway, the mechanism of this compound action, and the molecular basis of resistance is essential for the continued effective use of this drug and for the development of next-generation squalene epoxidase inhibitors.

Future research in this area should focus on:

-

Structural biology: Obtaining high-resolution crystal structures of fungal squalene epoxidase, particularly in complex with this compound and other inhibitors, will provide invaluable insights for rational drug design.[3][15]

-

Novel inhibitors: The development of new chemical scaffolds that can effectively inhibit this compound-resistant squalene epoxidase variants is a high priority.[12]

-

Combination therapies: Investigating the synergistic effects of this compound with other antifungal agents that target different steps in the ergosterol biosynthesis pathway or other cellular processes may offer a strategy to combat resistance and enhance efficacy.

-

Rapid diagnostics: The development of rapid and reliable molecular diagnostics to detect this compound resistance mutations will be crucial for guiding clinical decision-making.

By continuing to explore the intricacies of the fungal squalene epoxidase and its interaction with inhibitors, the scientific community can pave the way for the development of more effective and durable antifungal therapies to meet the growing challenge of fungal infections.

References

-

Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 443–447. [Link]

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- Ryder, N. S. (1992). This compound: mode of action and properties of the squalene epoxidase inhibition.

- Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of ergosterol content in pathogenic fungi by high-performance liquid chromatography. Methods in molecular medicine, 33, 135-143.

- Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241.

- Ghannoum, M. A. (2000). Potential of azole antifungals in the treatment of dermatophytosis.

- Ryder, N. S., & Favre, B. (1997). Antifungal activity and mechanism of action of this compound. Reviews in contemporary pharmacotherapy, 8(4), 275-287.

- Odds, F. C., Brown, A. J. P., & Gow, N. A. R. (2003). Antifungal agents: mechanisms of action. In Antifungal agents (pp. 5-21). Humana Press.

-

Naik, M., & Chandrashekar, K. B. (2021). A simple HPLC-DAD-based method for determination of ergosterol content in lichens and mushrooms. Journal of Applied Pharmaceutical Science, 11(3), 115-121. [Link]

- Ryder, N. S. (1991). Squalene epoxidase as the target of allylamine antifungals. Biochemical Society Transactions, 19(3), 774-777.

- Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279-291.

-

Ryder, N. S. (1992). The mechanism of action of this compound. Clinical and experimental dermatology, 17(Suppl. 1), 9-13. [Link]

-

CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. Clinical and Laboratory Standards Institute, Wayne, PA, 2017. [Link]

- CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38-A3. Clinical and Laboratory Standards Institute, Wayne, PA, 2017.

- Sanglard, D. (2016).

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature communications, 10(1), 97. [Link]

-

StudySmarter. (2023). Allylamine: Medicinal Uses and Applications. [Link]

-

Leber, R., et al. (1998). A novel sequence element is involved in the transcriptional regulation of expression of the ERG1 (squalene epoxidase) gene in Saccharomyces cerevisiae. European journal of biochemistry, 258(1), 124-131. [Link]

- Favre, B., & Ryder, N. S. (1997). Cloning and expression of squalene epoxidase from the pathogenic yeast Candida albicans. Gene, 189(1), 119-126.

-

Leber, R., et al. (2003). Molecular mechanism of this compound resistance in Saccharomyces cerevisiae. Antimicrobial agents and chemotherapy, 47(12), 3890-3899. [Link]

-

Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by this compound. Journal of chemical information and modeling, 51(3), 736-744. [Link]

-

DermNet. (n.d.). Antifungal Drug Resistance. [Link]

-

Luthra, V., Ramesh, S., & Foreman, K. (2025). Modeling of Squalene Epoxidase Mutations Suggest Subtle Structural Modifications Confer Resistance to this compound. Journal of Student-Scientists' Research, 7. [Link]

-

Rudramurthy, S. M., et al. (2018). Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance. Antimicrobial agents and chemotherapy, 62(5), e02522-17. [Link]

- Shankarnarayan, S. A., et al. (2020). Recent advances in understanding the mechanism of this compound resistance in Trichophyton. Mycoses, 63(7), 674-682.

-

Yamada, T., et al. (2017). This compound Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene. Antimicrobial agents and chemotherapy, 61(7), e00348-17. [Link]

- Mukherjee, P. K., et al. (2003). Biofilm formation by Trichophyton rubrum. Journal of clinical microbiology, 41(9), 4411-4413.

-

Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by this compound and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 443-447. [Link]

-

CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Twelfth Edition. CLSI document M07-ED12. Clinical and Laboratory Standards Institute, Wayne, PA, 2024. [Link]

-

Sagatova, A. A., et al. (2021). Strategies to Better Target Fungal Squalene Monooxygenase. Journal of Fungi, 7(1), 49. [Link]

-

Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. Nature communications, 10(1), 97. [Link]

-

Osborne, C. S., et al. (2005). Amino Acid Substitution in Trichophyton rubrum Squalene Epoxidase Associated with Resistance to this compound. Antimicrobial agents and chemotherapy, 49(7), 2840-2844. [Link]

-

Leber, R., et al. (2001). Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying this compound-Sensitive Variants. Antimicrobial agents and chemotherapy, 45(6), 1733-1740. [Link]

-

M'Baya, B., & Karst, F. (1987). In vitro assay of squalene epoxidase of Saccharomyces cerevisiae. Biochemical and biophysical research communications, 147(2), 556-564. [Link]

-

Zill, G., Engelhardt, G., & Wallnöfer, P. R. (1988). Determination of ergosterol as a measure of fungal growth using Si 60 HPLC. Zeitschrift für Lebensmittel-Untersuchung und-Forschung, 187(3), 246-249. [Link]

-

Chiocchio, V. M., & Matkovic, L. (2011). Determination of ergosterol in cellular fungi by HPLC. A modified technique. The Journal of the Argentine Chemical Society, 98, 10-15. [Link]

-

Wieder, A. M., & Patterson, T. F. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open forum infectious diseases, 4(4), ofx222. [Link]

-

Wikipedia. (n.d.). Squalene monooxygenase. [Link]

-

Espinel-Ingroff, A., et al. (2007). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical mycology, 45(7), 595-602. [Link]

-

Santos, D. A., & Hamdan, J. S. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of clinical microbiology, 43(4), 1917-1920. [Link]

-

Ramezanpour, M., et al. (2021). New Sources of Resistance to this compound Revealed and Squalene Epoxidase Modelled in the Dermatophyte Fungus Trichophyton interdigitale From Australia. Mycoses, 64(1), 5-14. [Link]

-

Singh, S., et al. (2025). This compound Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. Journal of Fungi, 11(5), 419. [Link]

-

Ryder, N. S. (1992). Effect of squalene on the structure and function of fungal membranes. Journal of dermatological treatment, 3(sup1), 9-13. [Link]

-

Hayette, M. P., & Sacheli, R. (2021). Antifungal resistance in dermatophytes: Genetic considerations, clinical presentations and alternative therapies. Journal of Fungi, 7(11), 949. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino Acid Substitution in Trichophyton rubrum Squalene Epoxidase Associated with Resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Simple HPLC Method for the Analysis of Ergosterol and UV-Enriched Vitamin D₂ in Mushroom Powders | MDPI [mdpi.com]